3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine
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Overview
Description
TERT-BUTYL {1-METHYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL} ETHER is a complex organic compound that features a tert-butyl group, a pyridyl group, and a piperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL {1-METHYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL} ETHER typically involves multi-step organic reactions. One common method includes the coupling of a pyridyl derivative with a piperidino compound, followed by the introduction of a tert-butyl group through etherification reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL {1-METHYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL} ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
TERT-BUTYL {1-METHYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL} ETHER has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL {1-METHYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL} ETHER involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
TERT-BUTYL {1-METHYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL} ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H30N2O |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-[1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C20H30N2O/c1-17(23-20(2,3)4)10-5-7-14-22-15-8-6-12-19(22)18-11-9-13-21-16-18/h9,11,13,16-17,19H,6,8,10,12,14-15H2,1-4H3 |
InChI Key |
UVYNJXMISCVARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CCN1CCCCC1C2=CN=CC=C2)OC(C)(C)C |
Origin of Product |
United States |
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